8-Bromoquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 8-Bromoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAXUQVGYIBBKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591526 |

Source

|

| Record name | 8-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-16-1 |

Source

|

| Record name | 8-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 8-Bromoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 8-bromoquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of a direct, one-pot synthesis in published literature, this document outlines a rational multi-step approach, leveraging established organic reactions. The guide includes detailed experimental protocols, quantitative data, and visualizations to aid in the practical synthesis of the target molecule.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

The most plausible and efficient synthetic route to 8-bromoquinoline-3-carboxylic acid involves the construction of the quinoline ring system from a pre-functionalized aniline precursor. The Friedländer annulation is a robust and widely utilized method for quinoline synthesis and serves as the cornerstone of this proposed pathway.

A retrosynthetic analysis suggests that 8-bromoquinoline-3-carboxylic acid can be obtained from the condensation of 2-amino-3-bromobenzaldehyde and an ester of pyruvic acid, followed by hydrolysis. The key intermediate, 2-amino-3-bromobenzaldehyde, can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of 8-bromoquinoline-3-carboxylic acid.

Step-by-Step Synthesis

This section details the experimental procedures for the multi-step synthesis of 8-bromoquinoline-3-carboxylic acid.

Step 1: Synthesis of 2-Amino-3,5-dibromobenzaldehyde (as a model for 2-amino-3-bromobenzaldehyde)

While the direct synthesis of 2-amino-3-bromobenzaldehyde is not explicitly detailed in readily available literature, a common route involves the bromination of 2-aminobenzaldehyde or the reduction of a brominated 2-nitrobenzaldehyde. For the purpose of this guide, a protocol for a closely related and well-documented compound, 2-amino-3,5-dibromobenzaldehyde, is provided as a representative procedure. The synthesis of the mono-bromo analogue would require careful control of stoichiometry and reaction conditions.

Reaction: Bromination of 2-aminobenzaldehyde.

Experimental Protocol: In a well-ventilated fume hood, 2-aminobenzaldehyde (1.0 eq) is dissolved in glacial acetic acid. The solution is cooled in an ice bath. A solution of bromine (1.1 eq) in glacial acetic acid is added dropwise with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude product. Purification can be achieved by recrystallization from ethanol.

| Parameter | Value | Reference |

| Starting Material | 2-Aminobenzaldehyde | [1] |

| Reagent | Bromine, Glacial Acetic Acid | [1] |

| Temperature | 0-10 °C (addition), Room Temp. (reaction) | [1] |

| Reaction Time | 2-4 hours | [1] |

| Yield | ~80% (for dibromo derivative) | [1] |

Step 2: Friedländer Annulation to form Ethyl 8-bromoquinoline-3-carboxylate

The core quinoline structure is formed in this step via the Friedländer synthesis.

Reaction: Condensation of 2-amino-3-bromobenzaldehyde with ethyl pyruvate.

Experimental Protocol: To a solution of 2-amino-3-bromobenzaldehyde (1.0 eq) in ethanol, ethyl pyruvate (1.2 eq) is added. A catalytic amount of a base, such as piperidine or sodium hydroxide, is added to the mixture. The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ethyl 8-bromoquinoline-3-carboxylate. The product can be purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Materials | 2-Amino-3-bromobenzaldehyde, Ethyl pyruvate | Analogous Friedländer Syntheses |

| Catalyst | Piperidine or NaOH | Analogous Friedländer Syntheses |

| Solvent | Ethanol | Analogous Friedländer Syntheses |

| Temperature | Reflux | Analogous Friedländer Syntheses |

| Reaction Time | 4-6 hours | Analogous Friedländer Syntheses |

| Yield | 60-80% (estimated) | Analogous Friedländer Syntheses |

Step 3: Hydrolysis to 8-Bromoquinoline-3-carboxylic acid

The final step is the hydrolysis of the ester to the desired carboxylic acid.

Reaction: Base-catalyzed hydrolysis of ethyl 8-bromoquinoline-3-carboxylate.

Experimental Protocol: Ethyl 8-bromoquinoline-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide or potassium hydroxide (3-5 eq), is added. The mixture is heated to reflux and stirred for 2-4 hours, or until TLC indicates the complete consumption of the starting material. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The resulting precipitate, 8-bromoquinoline-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

| Parameter | Value | Reference |

| Starting Material | Ethyl 8-bromoquinoline-3-carboxylate | General Hydrolysis Protocols |

| Reagent | Sodium Hydroxide or Potassium Hydroxide | General Hydrolysis Protocols |

| Solvent | Ethanol/Water | General Hydrolysis Protocols |

| Temperature | Reflux | General Hydrolysis Protocols |

| Reaction Time | 2-4 hours | General Hydrolysis Protocols |

| Yield | >90% (typical) | General Hydrolysis Protocols |

Visualizing the Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of 8-bromoquinoline-3-carboxylic acid.

Caption: Overall workflow for the synthesis of 8-bromoquinoline-3-carboxylic acid.

Conclusion

This technical guide outlines a feasible and logical multi-step synthesis of 8-bromoquinoline-3-carboxylic acid. By employing the well-established Friedländer annulation as the key ring-forming step, and utilizing a rationally chosen brominated precursor, this pathway provides a clear roadmap for researchers in the field of medicinal chemistry and drug development. The provided experimental protocols and tabulated data offer a solid foundation for the practical execution of this synthesis. Further optimization of reaction conditions for each step may be necessary to achieve maximum yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the quinoline carboxylic acid class, it holds potential for the development of novel therapeutic agents, particularly as a kinase inhibitor. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 8-Bromoquinoline-3-carboxylic acid, detailed experimental protocols for their determination, and insights into its potential biological significance.

Physicochemical Properties

Quantitative data on the physicochemical properties of 8-Bromoquinoline-3-carboxylic acid is limited in the public domain. The following tables summarize the available predicted data for the target compound and experimental data for the closely related compound, 8-Bromoquinoline, for comparative purposes.

Table 1: Physicochemical Properties of 8-Bromoquinoline-3-carboxylic acid

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₆BrNO₂ | - | - |

| Molecular Weight | 252.06 g/mol | - | - |

| pKa | 3.30 ± 0.28 | Predicted | ChemicalBook |

| Melting Point | Not available | Experimental | - |

| Aqueous Solubility | Not available | Experimental | - |

| LogP | Not available | Experimental | - |

Table 2: Physicochemical Properties of 8-Bromoquinoline

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₆BrN | - | - |

| Molecular Weight | 208.05 g/mol | - | - |

| Melting Point | 58-59 °C | Experimental | ChemicalBook[1] |

| Boiling Point | 112-113 °C at 0.5 mmHg | Experimental | ChemicalBook[1] |

| LogP | 2.9973 | Calculated | ChemScene |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard methodologies for key parameters.

Synthesis of 8-Bromoquinoline-3-carboxylic Acid

Protocol: Synthesis of 2-Chloroquinoline-3-carboxylic Acid Derivatives [2]

This synthesis typically involves a Vilsmeier-Haack reaction followed by an oxidation step.

Step 1: Vilsmeier-Haack Reaction to form 2-chloroquinoline-3-carbaldehyde

-

To a cooled solution of an appropriate acetanilide (1 equivalent) in excess Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), stir the reaction mixture at a controlled temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Filter the solid, wash with water, and dry to yield the 2-chloroquinoline-3-carbaldehyde derivative.

Step 2: Oxidation to 2-chloroquinoline-3-carboxylic acid

-

Dissolve the 2-chloroquinoline-3-carbaldehyde derivative (1 equivalent) in a suitable solvent (e.g., aqueous ethanol).

-

Add an oxidizing agent, such as silver nitrate (AgNO₃), in the presence of a base like sodium hydroxide (NaOH).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain the 2-chloroquinoline-3-carboxylic acid.

Adaptation for 8-Bromoquinoline-3-carboxylic acid:

To synthesize 8-Bromoquinoline-3-carboxylic acid, one would start with an appropriately substituted acetanilide, namely N-(2-bromophenyl)acetamide, and follow a similar two-step Vilsmeier-Haack and oxidation procedure.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol: Capillary Melting Point Determination [1][3][4][5]

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of approximately 10-20 °C per minute for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Determination of Aqueous Solubility

Solubility is a key parameter influencing bioavailability.

Protocol: Shake-Flask Method for Aqueous Solubility [6][7][8][9]

-

Add an excess amount of the solid compound to a known volume of distilled water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The measured concentration represents the aqueous solubility of the compound at that temperature.

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical for understanding the ionization state of a molecule at different pH values.

Protocol: Potentiometric Titration for pKa Determination

-

Accurately weigh a sample of the carboxylic acid and dissolve it in a suitable solvent mixture (e.g., water-ethanol) to ensure complete dissolution.

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the calibrated pH electrode into the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.

Protocol: HPLC-based LogP Determination

-

Prepare a series of standard compounds with known LogP values that span the expected range of the test compound.

-

Use a reversed-phase HPLC system with a C18 column.

-

The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Inject each standard compound and the test compound separately and record their retention times.

-

Calculate the capacity factor (k') for each compound.

-

Create a calibration curve by plotting the log(k') of the standard compounds against their known LogP values.

-

Determine the log(k') of the test compound and use the calibration curve to interpolate its LogP value.

Biological Context and Signaling Pathways

Quinoline carboxylic acid derivatives have garnered significant attention as potential inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[10][11][12][13] Specifically, derivatives of quinoline carboxylic acids have been investigated as inhibitors of Pim-1 kinase and Casein Kinase 2 (CK2).[10][11]

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[12][14][15][16] Its expression is often upregulated in various cancers. The signaling pathway involving Pim-1 is complex and can be initiated by various cytokines.

CK2 Kinase Signaling Pathway

Casein Kinase 2 (CK2) is another ubiquitously expressed serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and survival.[10][11][17][18][19] Its dysregulation is also implicated in cancer.

Experimental Workflow for Physicochemical Profiling

A logical workflow is crucial for the efficient and comprehensive characterization of a new chemical entity.

Conclusion

8-Bromoquinoline-3-carboxylic acid represents a promising scaffold for the development of novel therapeutics. While experimental data on its physicochemical properties are currently sparse, this guide provides a framework for its characterization by outlining established experimental protocols. The predicted pKa and the known properties of the related 8-bromoquinoline suggest that this compound warrants further investigation. Its potential as a kinase inhibitor, particularly targeting the Pim-1 and CK2 pathways, highlights a clear direction for future biological evaluation. The systematic application of the described experimental workflows will be crucial in building a comprehensive profile of this compound, thereby facilitating its progression in the drug discovery pipeline.

References

- 1. byjus.com [byjus.com]

- 2. tandfonline.com [tandfonline.com]

- 3. athabascau.ca [athabascau.ca]

- 4. scribd.com [scribd.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 13. The role of Pim-1 kinases in inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PIM1 - Wikipedia [en.wikipedia.org]

- 16. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway. | Semantic Scholar [semanticscholar.org]

- 18. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Technical Guide: 8-Bromoquinoline-3-carboxylic acid (CAS 347146-16-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-3-carboxylic acid is a halogenated derivative of the quinoline-3-carboxylic acid scaffold. The quinoline core is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 8-position and a carboxylic acid at the 3-position can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation in drug discovery and materials science. This document provides a comprehensive overview of the available technical information for 8-Bromoquinoline-3-carboxylic acid.

Chemical and Physical Properties

Commercially available data for 8-Bromoquinoline-3-carboxylic acid provides fundamental physicochemical properties. While extensive experimental data is not publicly available, the basic properties are summarized below.

| Property | Value | Reference |

| CAS Number | 347146-16-1 | |

| Molecular Formula | C₁₀H₆BrNO₂ | |

| Molecular Weight | 252.06 g/mol | |

| Appearance | Solid | |

| SMILES String | O=C(O)C1=CC2=CC=CC(Br)=C2N=C1 | |

| InChI Key | QMAXUQVGYIBBKN-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 8-Bromoquinoline-3-carboxylic acid.

Experimental Protocols (Generalized)

Step 1: Synthesis of 8-Bromoquinoline (Based on Skraup Synthesis)

A general procedure for the Skraup synthesis of 8-bromoquinoline involves the reaction of o-bromoaniline with a glycerol derivative like acrolein diethyl acetal in the presence of an acid and an oxidizing agent.

-

Materials: o-Bromoaniline, acrolein diethyl acetal, hydrochloric acid, sodium carbonate, dichloromethane, anhydrous sodium sulfate.

-

Procedure:

-

A solution of o-bromoaniline in aqueous hydrochloric acid is prepared in a round-bottomed flask.

-

Acrolein diethyl acetal is added to the solution.

-

The reaction mixture is refluxed for an extended period (e.g., 24 hours).

-

After cooling, the reaction is neutralized with a base such as sodium carbonate.

-

The product is extracted with an organic solvent like dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 8-bromoquinoline.

-

Step 2: Formylation of 8-Bromoquinoline

The introduction of a formyl group at the C3 position of the quinoline ring can be achieved through various methods, such as the Vilsmeier-Haack reaction.

-

Materials: 8-Bromoquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

A Vilsmeier reagent is prepared by the dropwise addition of POCl₃ to ice-cold DMF.

-

8-Bromoquinoline is added to the Vilsmeier reagent, and the mixture is heated.

-

The reaction is monitored for completion (e.g., by TLC).

-

The reaction mixture is then poured onto crushed ice and neutralized with a base.

-

The precipitated product, 8-bromoquinoline-3-carboxaldehyde, is filtered, washed, and dried.

-

Step 3: Oxidation of 8-Bromoquinoline-3-carboxaldehyde

The final step involves the oxidation of the aldehyde to a carboxylic acid. This is a standard transformation in organic synthesis.[1][2]

-

Materials: 8-Bromoquinoline-3-carboxaldehyde, an oxidizing agent (e.g., potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)), a suitable solvent (e.g., acetone, acetic acid, or a mixture with water).

-

Procedure:

-

8-Bromoquinoline-3-carboxaldehyde is dissolved in an appropriate solvent.

-

The oxidizing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is stirred until the starting material is consumed.

-

The reaction is quenched (e.g., with sodium bisulfite for permanganate or isopropanol for chromium reagents).

-

The mixture is acidified to precipitate the carboxylic acid.

-

The solid product, 8-Bromoquinoline-3-carboxylic acid, is collected by filtration, washed with water, and dried.

-

Spectroscopic Data

Potential Biological Activity and Applications

While no specific biological studies have been published for 8-Bromoquinoline-3-carboxylic acid, the broader class of quinoline-3-carboxylic acids and bromo-substituted quinolines have demonstrated significant potential in drug discovery.

-

Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents. Bromo-substituted quinolines, in particular, have shown promising antiproliferative activity against various cancer cell lines.

-

Antimicrobial Activity: The quinoline scaffold is a key component of several antibacterial and antimalarial drugs. Halogenated derivatives often exhibit enhanced antimicrobial properties.

-

Enzyme Inhibition: Certain quinoline-3-carboxylic acids have been identified as inhibitors of various enzymes, such as protein kinases, which are important targets in cancer therapy.

Conceptual Biological Screening Workflow

Caption: A conceptual workflow for the biological evaluation of 8-Bromoquinoline-3-carboxylic acid.

Safety Information

Based on available supplier safety data sheets, 8-Bromoquinoline-3-carboxylic acid should be handled with care.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed | |

| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

Conclusion

8-Bromoquinoline-3-carboxylic acid, CAS number 347146-16-1, is a chemical compound with potential applications in medicinal chemistry and materials science. While detailed experimental and biological data are currently limited in the public domain, this guide provides a summary of its known properties and a plausible synthetic route based on established chemical principles. Further research is warranted to fully characterize this compound and explore its potential biological activities. Researchers are encouraged to use the information herein as a foundation for their own investigations into this promising molecule.

References

The Multifaceted Biological Activities of Quinoline Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The quinoline ring system, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. When functionalized with a carboxylic acid moiety, these compounds, known as quinoline carboxylic acids, exhibit a remarkable range of pharmacological properties. This in-depth technical guide provides a comprehensive overview of the biological activities of quinoline carboxylic acids, focusing on their anticancer, anti-inflammatory, antibacterial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anticancer Activity

Quinoline carboxylic acids have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes essential for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism by which certain quinoline-4-carboxylic acids exert their anticancer effects is through the inhibition of human dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[3][4][5] Cancer cells, with their high rate of proliferation, are heavily dependent on this pathway for the synthesis of DNA and RNA precursors.[6][7] By inhibiting DHODH, these compounds effectively starve cancer cells of the necessary pyrimidines, leading to cell cycle arrest and apoptosis.[2][8] The carboxylate group of the quinoline-4-carboxylic acid is critical for this activity, often forming key interactions within the enzyme's binding pocket.[9]

Quantitative Anticancer Activity Data

The antiproliferative activity of various quinoline carboxylic acid derivatives has been quantified using cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-4-Carboxylic Acids | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | Not specified (DHODH inhibition) | 0.001 | [1] |

| Analogue 41 | Not specified (DHODH inhibition) | 0.00971 | [9][10] | |

| Analogue 43 | Not specified (DHODH inhibition) | 0.0262 | [9][10] | |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | Potent (82.9% growth reduction) | [8] | |

| Quinoline-3-Carboxylic Acids | 2-aminoquinoline-3-carboxylic acid derivatives | Not specified (CK2 inhibition) | 0.65 - 18.2 | [11] |

| Quinoline-2-Carboxylic Acids | Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | 26 µg/mL | [12] |

| Quinoline-2-carboxylic acid | MCF-7 (Breast), HELA (Cervical) | Growth inhibition observed | [3][13] | |

| Other Derivatives | Kynurenic acid (hydrate), 1,2-dihydro-2-oxo-4-quinoline carboxylic acids | MCF-7 (Breast) | Remarkable growth inhibition | [3][13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity

Several quinoline carboxylic acids have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[3][14]

Mechanism of Action: Modulation of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of quinoline carboxylic acids is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[1] Certain quinoline carboxylic acids can inhibit this pathway, thereby reducing the production of inflammatory mediators.[13]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of quinoline carboxylic acids is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in LPS-stimulated macrophages.

| Compound Class | Derivative Example | Assay | Cell Line | IC50 | Reference |

| Quinoline Carboxylic Acids | Quinoline-4-carboxylic acid, Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 (mouse macrophages) | Appreciable anti-inflammatory affinities | [3][13] |

| Substituted Quinoline Carboxylic Acid | CL 306 ,293 | Suppression of inflammation and joint destruction (in vivo) | Adjuvant arthritis model (rats) | 1.5 - 3.0 mg/kg (daily oral dose) | [6] |

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS stimulates macrophages (e.g., RAW 264.7 cells) to produce NO via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO production inhibition compared to LPS-stimulated cells without compound treatment.

Antibacterial Activity

Quinolone carboxylic acids are a well-established class of antibacterial agents, with many derivatives developed as clinically used antibiotics.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of quinolone carboxylic acids is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death. The 3-carboxylic acid group is a key pharmacophore for this activity.

Quantitative Antibacterial Activity Data

The antibacterial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a bacterium.

| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluoroquinolones | Ciprofloxacin, Norfloxacin, Ofloxacin | Gram-negative and Gram-positive bacteria | Potent activity (specific values vary by strain) | |

| Quinoline Derivatives | Compound 43a | Various strains | 0.62 | |

| Derivatives 63b, 63f, 63h, 63i, 63l | E. coli | 100 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a bacterium is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Protocol:

-

Antimicrobial Agent Preparation: Prepare serial twofold dilutions of the quinoline carboxylic acid in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth.

Antiviral Activity

More recently, quinoline carboxylic acids have been identified as possessing potent antiviral activity against a range of viruses.[1]

Mechanism of Action: Host-Targeting Antiviral Strategy

Interestingly, the antiviral activity of some quinoline-4-carboxylic acids also stems from the inhibition of the host enzyme DHODH.[1] Viruses are obligate intracellular parasites and rely on the host cell's machinery for replication. By depleting the host cell's pyrimidine pool, these compounds create an environment that is inhospitable for viral replication, particularly for RNA viruses that require a high flux of ribonucleotides. This host-targeting mechanism is advantageous as it is less likely to lead to the development of viral resistance compared to drugs that target viral proteins directly.

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Compound Class | Derivative Example | Virus | EC50 (nM) | Reference |

| Quinoline-4-Carboxylic Acids | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | Vesicular Stomatitis Virus (VSV) | 1.9 | [1] |

| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | WSN-Influenza | 41 | [1] |

Conclusion

Quinoline carboxylic acids represent a highly versatile and pharmacologically significant class of compounds with a diverse array of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents underscores their potential for the development of new therapeutics. The mechanisms of action, often involving the inhibition of critical cellular enzymes and modulation of key signaling pathways, provide a solid foundation for further structure-activity relationship studies and lead optimization. The experimental protocols detailed herein serve as a guide for the continued exploration and evaluation of this promising chemical scaffold in the pursuit of novel and effective drugs.

References

- 1. NF-kB pathway overview | Abcam [abcam.com]

- 2. scribd.com [scribd.com]

- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. MTT (Assay protocol [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

An In-depth Technical Guide to the Synthesis of 8-Bromoquinoline-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-bromoquinoline-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. This document details the core synthetic methodologies, presents quantitative data in a structured format, and visualizes the key reaction pathways and a relevant biological signaling pathway.

Core Synthesis: The Gould-Jacobs Reaction

The primary and most established method for the synthesis of the 8-bromoquinoline-3-carboxylic acid scaffold is the Gould-Jacobs reaction.[1][2] This versatile reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system. For the synthesis of the 8-bromo variant, the key starting material is 2-bromoaniline.

The overall synthetic strategy involves two main steps:

-

Gould-Jacobs Reaction: Condensation of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to yield ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis: Saponification of the ethyl ester to the final 8-bromo-4-hydroxyquinoline-3-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

Two primary methodologies are presented for the Gould-Jacobs reaction: a classical thermal protocol and a modern microwave-assisted protocol.[3]

Protocol 1: Conventional Heating

-

Condensation: In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[4]

-

Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling point solvent such as diphenyl ether or Dowtherm A. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

-

Work-up and Purification: After cooling to room temperature, a non-polar solvent like hexane or petroleum ether is added to precipitate the crude product. The solid is collected by filtration and washed with the same non-polar solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[4]

Protocol 2: Microwave-Assisted Synthesis

-

Reaction Setup: In a microwave-safe reaction vessel, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (3.0 eq). The excess DEEM can serve as both a reagent and a solvent.[3]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a high temperature (e.g., 250°C or 300°C) for a short duration (e.g., 5-15 minutes).[3] Optimization of temperature and time is crucial to maximize yield and minimize degradation.[3]

-

Isolation and Purification: After cooling, the precipitated product is filtered and washed with a cold solvent such as acetonitrile. The resulting solid is then dried under a vacuum.[3]

Step 2: Synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid (Hydrolysis)

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure.

Protocol 3: Alkaline Hydrolysis

-

Reaction Setup: Suspend ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v) or a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous acid solution (e.g., 1-2M HCl).[2][6]

-

Heating: Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[6]

-

Work-up and Purification: Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.[2]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 8-bromoquinoline-3-carboxylic acid and its ethyl ester intermediate.

| Table 1: Gould-Jacobs Reaction for Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate | |||||

| Starting Material | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |

| 2-Bromoaniline | Diethyl ethoxymethylenemalonate | Diphenyl ether / Dowtherm A | 250 | 30-60 min | Yield not specified in literature for 2-bromoaniline, general yields for anilines can be low to moderate. |

| 2-Bromoaniline | Diethyl ethoxymethylenemalonate | None (excess reagent) | 250-300 | 5-15 min (Microwave) | Yield not specified in literature for 2-bromoaniline, however, microwave synthesis generally improves yields compared to conventional heating.[3] |

| Table 2: Hydrolysis of Ethyl 7-bromo-4-hydroxy-3-quinolinecarboxylate (as an analogue) | |||||

| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |

| Ethyl 7-bromo-4-hydroxy-3-quinolinecarboxylate | Hydrochloric acid (1M) | Anhydrous Methanol | Reflux | 1.5 h | 87.5[6] |

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of 8-bromo-4-hydroxyquinoline-3-carboxylic acid.

Caption: Synthetic workflow for 8-bromo-4-hydroxyquinoline-3-carboxylic acid.

Biological Activity and Signaling Pathway

Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of Protein Kinase CK2 (formerly Casein Kinase II), a serine/threonine kinase implicated in various cellular processes, including cell growth, proliferation, and apoptosis.[7][8] Upregulation of CK2 is associated with several cancers, making it an attractive therapeutic target.[9] Notably, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been identified as a hit compound against CK2.

The following diagram illustrates a simplified signaling pathway involving CK2 and the potential point of inhibition by 8-bromoquinoline-3-carboxylic acid derivatives.

Caption: Inhibition of the Protein Kinase CK2 signaling pathway.

Conclusion

The synthesis of 8-bromoquinoline-3-carboxylic acid is readily achievable through the well-established Gould-Jacobs reaction, with microwave-assisted methods offering a more efficient alternative to classical heating. The resulting ester can be easily hydrolyzed to the desired carboxylic acid. Derivatives of this scaffold have shown promise as inhibitors of Protein Kinase CK2, a key regulator of cell survival and proliferation. This guide provides the foundational knowledge for researchers to synthesize and further investigate the therapeutic potential of this important class of molecules. Further optimization of the Gould-Jacobs reaction for 2-bromoaniline and detailed structure-activity relationship studies of the derivatives as CK2 inhibitors are promising avenues for future research.

References

- 1. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (35975-57-6) for sale [vulcanchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. ablelab.eu [ablelab.eu]

- 4. benchchem.com [benchchem.com]

- 5. CCCC 1996, Volume 61, Issue 2, Abstracts pp. 268-275 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 6. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of 8-Bromoquinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Bromoquinoline-3-carboxylic acid. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 8-Bromoquinoline-3-carboxylic acid. These values are estimated based on the analysis of structurally similar compounds and known substituent effects on the quinoline and carboxylic acid moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~9.3 - 9.5 | d | ~2.0 |

| H-4 | ~8.8 - 9.0 | d | ~2.0 |

| H-5 | ~8.1 - 8.3 | dd | ~8.5, 1.5 |

| H-6 | ~7.8 - 8.0 | t | ~8.0 |

| H-7 | ~7.9 - 8.1 | dd | ~7.5, 1.5 |

| COOH | ~13.0 - 14.0 | br s | - |

d: doublet, t: triplet, dd: doublet of doublets, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 - 154 |

| C-3 | ~125 - 127 |

| C-4 | ~138 - 140 |

| C-4a | ~128 - 130 |

| C-5 | ~130 - 132 |

| C-6 | ~129 - 131 |

| C-7 | ~127 - 129 |

| C-8 | ~120 - 122 |

| C-8a | ~148 - 150 |

| C=O | ~166 - 168 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Identity | Notes |

| 251/253 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for one bromine atom. |

| 234/236 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 206/208 | [M-COOH]⁺ | Loss of the carboxyl group. |

| 127 | [M-Br-CO]⁺ | Loss of bromine and carbon monoxide. |

Table 4: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Spectroscopic Technique | Predicted Absorption | Functional Group |

| IR | ~2500-3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid dimer) |

| IR | ~1710-1730 cm⁻¹ (strong) | C=O stretch (conjugated carboxylic acid) |

| IR | ~1600, ~1570, ~1480 cm⁻¹ | C=C and C=N stretches (aromatic rings) |

| IR | ~1280-1320 cm⁻¹ | C-O stretch |

| IR | ~750-800 cm⁻¹ | C-Br stretch |

| UV-Vis (in Ethanol) | λmax ≈ 210-220 nm, 260-270 nm, 310-320 nm | π → π* and n → π* transitions of the quinoline ring system and carboxylic acid group. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 8-Bromoquinoline-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of 8-Bromoquinoline-3-carboxylic acid.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is a suitable solvent for observing the carboxylic acid proton.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the aromatic and carboxylic acid proton regions (typically 0-15 ppm).

-

Employ a pulse angle of 30-45 degrees.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

Use a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound to confirm its elemental composition.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 8-Bromoquinoline-3-carboxylic acid (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.

-

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

-

Set the ionization energy to 70 eV.

-

Scan a mass-to-charge ratio (m/z) range that includes the expected molecular ion (e.g., m/z 50-350).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). The presence of a pair of peaks with a ~1:1 intensity ratio, separated by 2 m/z units, is characteristic of a monobrominated compound.

-

Analyze the fragmentation pattern to identify characteristic losses, such as the hydroxyl and carboxyl groups.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

As 8-Bromoquinoline-3-carboxylic acid is a solid, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Identify the characteristic absorption bands for the O-H and C=O groups of the carboxylic acid, the aromatic C=C and C=N bonds, and the C-Br bond.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 8-Bromoquinoline-3-carboxylic acid in a UV-transparent solvent, such as ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the absorbance of the sample from approximately 200 to 400 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 8-Bromoquinoline-3-carboxylic acid.

Diagram 2: Logical Relationship of Spectroscopic Data

Caption: Logical flow from spectroscopic techniques to the structural elucidation of the compound.

An In-depth Technical Guide on the Solubility of 8-Bromoquinoline-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8-bromoquinoline-3-carboxylic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the compound's physicochemical properties, its predicted qualitative solubility in common organic solvents, and a detailed, generalized experimental protocol for the precise determination of its solubility.

Introduction

8-Bromoquinoline-3-carboxylic acid is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. Quinoline and its derivatives are known to be scaffolds for the development of therapeutic agents for a variety of diseases.[1] The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its bioavailability, formulation development, and purification processes. Understanding the solubility profile in organic solvents is essential for reaction chemistry, crystallization, and the preparation of formulations for preclinical and clinical studies.

Physicochemical Properties of 8-Bromoquinoline-3-carboxylic Acid

The solubility of a compound is intrinsically linked to its physicochemical properties. Key properties of 8-bromoquinoline-3-carboxylic acid are summarized in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol |

| Appearance | Solid |

| InChI Key | QMAXUQVGYIBBKN-UHFFFAOYSA-N |

| SMILES String | O=C(O)C1=CC2=CC=CC(Br)=C2N=C1 |

The structure of 8-bromoquinoline-3-carboxylic acid features a carboxylic acid group, which is polar and capable of acting as a hydrogen bond donor and acceptor. It also contains a larger, bicyclic aromatic quinoline ring system, which is predominantly hydrophobic.[3] The presence of a bromine atom further contributes to the molecule's lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Qualitative Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," a qualitative solubility profile for 8-bromoquinoline-3-carboxylic acid in common organic solvents can be predicted.[4][5] The presence of the polar carboxylic acid group suggests potential solubility in polar solvents, while the nonpolar bromoquinoline core suggests solubility in less polar organic solvents.[3][6][7]

Table 2: Predicted Qualitative Solubility of 8-Bromoquinoline-3-carboxylic Acid

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds from the carboxylic acid group. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate both the polar and nonpolar regions of the molecule. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is polar but less so than DMSO or DMF. It is expected to dissolve the compound, but perhaps to a lesser extent. | |

| Tetrahydrofuran (THF) | Moderately Soluble | THF has a lower polarity and can act as a hydrogen bond acceptor, which should facilitate the dissolution of the carboxylic acid. | |

| Polar Protic | Methanol | Sparingly to Moderately Soluble | Methanol can form hydrogen bonds with the carboxylic acid group. However, the large nonpolar bromoquinoline moiety may limit high solubility. |

| Ethanol | Sparingly to Moderately Soluble | Similar to methanol, ethanol's ability to hydrogen bond is counteracted by the hydrophobic part of the molecule.[7] | |

| Less Polar | Dichloromethane (DCM) | Sparingly Soluble | DCM is a weakly polar solvent that may dissolve the compound to some extent due to the large nonpolar surface area of the bromoquinoline ring. |

| Ethyl Acetate | Sparingly Soluble | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor, but its solvating power for the polar group might be limited. | |

| Nonpolar | Hexane / Cyclohexane | Insoluble | Nonpolar solvents lack the ability to form favorable interactions with the polar carboxylic acid group, making dissolution energetically unfavorable.[4] |

| Toluene | Sparingly Soluble to Insoluble | Toluene is nonpolar but its aromatic character may allow for some weak π-π stacking interactions with the quinoline ring, though this is unlikely to overcome the insolubility of the polar group. |

Note: The predictions in Table 2 are qualitative and must be confirmed by experimental determination.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reliable quantitative data, a standardized experimental protocol for determining the thermodynamic (or equilibrium) solubility of 8-bromoquinoline-3-carboxylic acid should be followed. The shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) is a widely accepted approach.[2]

4.1. Materials and Equipment

-

Materials:

-

8-Bromoquinoline-3-carboxylic acid (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Reference standard of 8-bromoquinoline-3-carboxylic acid

-

-

Equipment:

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

-

4.2. Procedure

-

Preparation of Calibration Curve:

-

Accurately prepare a stock solution of 8-bromoquinoline-3-carboxylic acid in a suitable solvent (in which it is freely soluble, e.g., DMSO).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

Analyze these standards using a validated HPLC method to generate a calibration curve by plotting peak area against concentration.[2]

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid 8-bromoquinoline-3-carboxylic acid to a known volume of the test solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[2]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand at the set temperature to let the excess solid settle.

-

Centrifuge the samples at high speed to pellet the remaining undissolved solid.[2]

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining solid particles.[2]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same validated HPLC method used for the calibration standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of 8-bromoquinoline-3-carboxylic acid in the test solvent at the specified temperature.[2]

-

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of compound solubility.

Conclusion

While specific quantitative data on the solubility of 8-bromoquinoline-3-carboxylic acid in organic solvents is not currently found in the literature, its molecular structure provides a basis for qualitative predictions. The compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, with decreasing solubility in less polar and nonpolar solvents. For researchers and drug development professionals, the experimental determination of solubility is paramount. The detailed protocol provided in this guide offers a robust and standardized approach to generate the precise data needed for informed decision-making in synthesis, purification, and formulation development.

References

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to 8-Bromoquinoline-3-carboxylic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for 8-Bromoquinoline-3-carboxylic acid. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide combines information from chemical suppliers with established principles of organic chemistry to offer a robust resource for researchers.

Molecular Structure and Chemical Identity

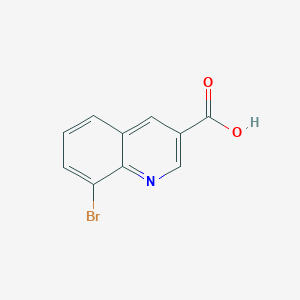

8-Bromoquinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline core. The structure is characterized by a bromine atom substituted at the 8th position and a carboxylic acid group at the 3rd position of the quinoline ring system.

The IUPAC name for this compound is 8-bromoquinoline-3-carboxylic acid .

Molecular Formula: C₁₀H₆BrNO₂[1]

Canonical SMILES: C1=CC2=C(C(=C1)Br)N=C(C=C2)C(=O)O

InChI Key: QMAXUQVGYIBBKN-UHFFFAOYSA-N

Physicochemical and Safety Data

Quantitative data for 8-Bromoquinoline-3-carboxylic acid is summarized in the table below. It is important to note that much of the available data is predicted rather than experimentally determined, as indicated.

| Property | Value | Source |

| Molecular Weight | 252.06 g/mol | [1] |

| Appearance | Light yellow to light brown solid | [1] |

| Boiling Point (Predicted) | 403.1 ± 30.0 °C | [1] |

| Density (Predicted) | 1.732 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.30 ± 0.28 | [1] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |

Safety Information:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity 4 (Oral) | GHS07 | Warning | H302: Harmful if swallowed |

This safety information is based on supplier data and may not be exhaustive.

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of 8-Bromoquinoline-3-carboxylic acid from 8-bromoquinoline.

Experimental Protocol (Hypothetical)

Step 1: Lithiation of 8-Bromoquinoline

-

Dissolve 8-bromoquinoline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction is typically monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material. This step is expected to selectively deprotonate the 3-position of the quinoline ring.

Step 2: Carboxylation and Acidification

-

Bubble dry carbon dioxide (CO₂) gas through the solution of the lithiated intermediate at -78 °C. Alternatively, the solution can be poured over crushed dry ice.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the carboxylate salt.

-

The crude product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification of the final product, 8-Bromoquinoline-3-carboxylic acid, can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Expected)

While specific spectral data for 8-Bromoquinoline-3-carboxylic acid is not widely published, the following are the expected characteristic signals based on its molecular structure.

| Technique | Expected Observations |

| ¹H NMR | - A deshielded singlet for the carboxylic acid proton (>10 ppm).- Aromatic protons on the quinoline ring system (7-9 ppm). |

| ¹³C NMR | - A signal for the carboxylic acid carbon (165-185 ppm).- Signals for the aromatic carbons of the quinoline ring (120-150 ppm). |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretching band for the carbonyl group (1680-1710 cm⁻¹).- C-Br stretching vibration (typically below 600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (251/253 m/z due to bromine isotopes). |

Potential Applications in Research and Drug Development

Quinoline derivatives are a significant class of compounds in medicinal chemistry with a broad range of biological activities. Specifically, quinoline-3-carboxylic acids have been investigated for their potential as:

-

Antiproliferative Agents: Certain derivatives have shown activity against various cancer cell lines.[2]

-

Antibacterial Agents: The quinolone scaffold is central to a class of antibiotics.

-

Protein Kinase Inhibitors: Some quinoline carboxylic acids have been identified as inhibitors of protein kinase CK2.

The introduction of a bromine atom at the 8-position can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. Therefore, 8-Bromoquinoline-3-carboxylic acid serves as a valuable building block for the synthesis of novel compounds for screening in drug discovery programs.

Conclusion

8-Bromoquinoline-3-carboxylic acid is a valuable chemical entity for research and development in medicinal chemistry. While detailed experimental data is not extensively documented in the public domain, this guide provides a foundational understanding of its structure, properties, and a scientifically sound, albeit hypothetical, pathway for its synthesis. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

potential therapeutic targets of 8-Bromoquinoline-3-carboxylic acid

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Bromoquinoline-3-carboxylic Acid Derivatives

Introduction

8-Bromoquinoline-3-carboxylic acid is a heterocyclic compound that has emerged as a versatile scaffold in the field of medicinal chemistry. While the molecule itself has not been identified as a potent therapeutic agent with direct biological targets, its rigid structure and functional handles make it an ideal starting point for the synthesis of highly specific and potent drug candidates. This technical guide explores the significant therapeutic targets that have been successfully modulated by derivatives of 8-bromoquinoline-3-carboxylic acid, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential in modern drug discovery. The primary applications of this scaffold lie in the development of targeted protein degraders and enzyme inhibitors, with key targets including Programmed Cell Death Protein 2 (PDCD2), Cereblon (CRBN), and 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Programmed Cell Death Protein 2 (PDCD2) as a Therapeutic Target

PDCD2 is a protein that plays a role in the regulation of apoptosis and cell cycle progression.[1] It has been identified as a potential therapeutic target in oncology, particularly in T-cell lymphoblasts.[2] Derivatives of 8-bromoquinoline-3-carboxylic acid have been instrumental in the development of the first-in-class small molecule degraders of PDCD2.[2]

Mechanism of Action: PROTAC-mediated Degradation

A derivative of 8-bromoquinoline-3-carboxylic acid forms a key component of a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate a target protein from the cell.[1][2] This PROTAC, exemplified by compound 10e , functions by inducing the proximity of PDCD2 to the E3 ubiquitin ligase Cereblon (CRBN).[2] This induced proximity leads to the ubiquitination of PDCD2, marking it for degradation by the proteasome.[1][2] This approach is particularly promising for targeting proteins like PDCD2 that lack a traditional active site for inhibition.[2]

Quantitative Data

The efficacy of the PDCD2 degrader derived from 8-bromoquinoline-3-carboxylic acid has been quantified, demonstrating potent and efficient degradation of the target protein.

| Compound | Target | Assay | Value | Reference |

| 10e | PDCD2 | Degradation Concentration 50% (DC50) | 2 nM | [2] |

| 10e | PDCD2 | Maximum Degradation (Dmax) | 96.7% | [2] |

Signaling Pathway and Mechanism

The following diagram illustrates the mechanism of PDCD2 degradation mediated by a PROTAC incorporating the 8-bromoquinoline-3-carboxylic acid scaffold.

Caption: PROTAC-mediated degradation of PDCD2.

Cereblon (CRBN) as a Therapeutic Target

Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3] It has gained significant attention as a therapeutic target due to its role in the mechanism of action of immunomodulatory drugs (IMiDs) like thalidomide and its analogs.[3] 8-Bromoquinoline-3-carboxylic acid serves as an intermediate in the synthesis of novel immunomodulatory compounds that modulate CRBN activity.[3]

Mechanism of Action: Modulating E3 Ligase Specificity

Derivatives of 8-bromoquinoline-3-carboxylic acid can be incorporated into molecules that bind to CRBN.[3] These molecules can act as "molecular glues," altering the substrate specificity of the CRL4^CRBN^ complex to induce the degradation of proteins not normally targeted by this E3 ligase, known as neosubstrates.[4] This mechanism is central to the therapeutic effects of many anti-cancer agents.[3] By designing novel CRBN modulators, it is possible to target a wide range of disease-causing proteins for degradation.[3]

Signaling Pathway

The diagram below illustrates the central role of CRBN in the ubiquitin-proteasome system and how it can be co-opted by small molecules.

Caption: CRBN-mediated degradation of neosubstrates.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) as a Therapeutic Target